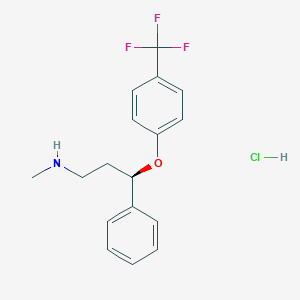

(R)-Fluoxetine Hydrochloride

描述

(R)-Fluoxetine Hydrochloride is the enantiomer of the racemic mixture fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) developed as a second-generation antidepressant. It inhibits presynaptic serotonin (5-HT) reuptake, enhancing neurotransmission in the central nervous system . Clinically, it is used to treat major depressive disorder (MDD), obsessive-compulsive disorder (OCD), bulimia nervosa, and panic disorder . Unlike tricyclic antidepressants (TCAs) or monoamine oxidase inhibitors (MAOIs), fluoxetine exhibits fewer anticholinergic and cardiovascular side effects, making it a first-line therapy .

Pharmacokinetically, fluoxetine hydrochloride has a prolonged half-life (4–6 days for the parent drug and 4–16 days for its active metabolite, norfluoxetine), which reduces dosing frequency but increases the risk of drug-drug interactions . Preclinical studies also highlight its protective effects against stress-induced gastric ulcers in rat models .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fluoxetine Hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Benzylamine Intermediate: This step involves the reaction of benzyl cyanide with a suitable reducing agent to form benzylamine.

N-Alkylation: The benzylamine intermediate is then alkylated with a halogenated compound, such as 4-chlorobenzotrifluoride, under basic conditions to form the N-alkylated product.

Resolution of Enantiomers: The racemic mixture of fluoxetine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.

Formation of Hydrochloride Salt: The ®-enantiomer is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Fluoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Mannich Reaction Route

- Key Reaction : Acetophenone undergoes a Mannich reaction to form β-dimethylaminopropiophenone, followed by diborane reduction to produce racemic 3-phenyl-3-hydroxypropylamine .

- Chiral Resolution : Enzymatic or chromatographic separation is required to isolate the (R)-enantiomer .

- Challenges : Low enantioselectivity without resolution methods .

Synthetic Route Comparison

*Requires chiral resolution.

Metabolic Reactions

(R)-Fluoxetine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing active metabolites :

Primary Metabolic Pathways

- N-Demethylation : Catalyzed by CYP2D6, CYP2C9, and CYP3A4 to form (R)-norfluoxetine, a potent SSRI .

- O-Dealkylation : Mediated by CYP2C19 and CYP3A4, yielding para-trifluoromethylphenol, which conjugates to hippuric acid .

Enzyme Inhibition

- Both (R)-fluoxetine and (R)-norfluoxetine inhibit CYP2D6 competitively, prolonging their own elimination (half-life: 4–6 days) .

Metabolite Profile

| Enzyme | Reaction | Metabolite | Activity |

|---|---|---|---|

| CYP2D6 | N-Demethylation | (R)-Norfluoxetine | SSRI (K<sub>i</sub> = 8 nM) |

| CYP3A4 | O-Dealkylation | Para-Trifluoromethylphenol | Inactive |

Stability and Degradation

(R)-Fluoxetine hydrochloride is stable under standard storage conditions but degrades under extreme pH or heat:

Acid/Base Hydrolysis

- Acidic Conditions : Degrades to 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propionaldehyde .

- Basic Conditions : Forms N-methylpropylamine derivatives via β-elimination .

Thermal Degradation

科学研究应用

Therapeutic Applications

(R)-Fluoxetine has been identified as a potent selective serotonin reuptake inhibitor (SSRI) , primarily used in the treatment of:

- Major Depression : It effectively alleviates symptoms of major depressive disorder by enhancing serotonin levels in the brain.

- Obsessive-Compulsive Disorder (OCD) : The compound has shown efficacy in reducing compulsive behaviors and intrusive thoughts associated with OCD.

- Panic Disorder : Clinical studies indicate that (R)-fluoxetine can significantly reduce the frequency and severity of panic attacks.

- Migraine and Chronic Pain Management : Research suggests that (R)-fluoxetine is effective in treating migraine headaches and chronic pain conditions due to its analgesic properties and its ability to modulate pain pathways .

Table 1: Summary of Therapeutic Applications

| Condition | Mechanism of Action | Evidence Level |

|---|---|---|

| Major Depression | Serotonin reuptake inhibition | High |

| Obsessive-Compulsive Disorder | Reduces compulsive behaviors | High |

| Panic Disorder | Decreases panic attack frequency | Moderate |

| Migraine | Modulates pain pathways | Moderate |

| Chronic Pain | Analgesic effects | Moderate |

Neuroplasticity and Cognitive Function

Recent research highlights the role of (R)-fluoxetine in enhancing cognitive flexibility and promoting hippocampal cell proliferation. In animal models, it has been shown to increase dendritic spine density and synaptic protein levels, suggesting potential benefits in neurodegenerative conditions such as Alzheimer's disease .

Analytical Methods for (R)-Fluoxetine

The enantioselective analysis of (R)-fluoxetine is essential for ensuring its efficacy and safety in clinical applications. Various analytical techniques have been developed:

- Capillary Electrophoresis (CE) : This method has been optimized for the chiral separation of fluoxetine enantiomers using cyclodextrin as a chiral selector. It offers advantages such as high selectivity and low solvent consumption .

- High-Performance Liquid Chromatography (HPLC) : HPLC remains a standard method for analyzing fluoxetine in pharmaceutical formulations and biological samples.

Table 2: Comparison of Analytical Techniques

| Technique | Advantages | Limitations |

|---|---|---|

| Capillary Electrophoresis | High selectivity, low solvent use | Requires specialized equipment |

| High-Performance Liquid Chromatography | Established method, high sensitivity | Higher solvent consumption |

Case Studies

Several case studies illustrate the therapeutic efficacy of (R)-fluoxetine:

- A study demonstrated significant improvement in patients with treatment-resistant depression when switched from racemic fluoxetine to (R)-fluoxetine, highlighting reduced side effects such as anxiety and insomnia .

- In a clinical trial involving patients with chronic pain conditions, those treated with (R)-fluoxetine reported enhanced pain relief compared to those receiving standard treatments .

作用机制

®-Fluoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter (SERT) and blocks its function, preventing the reabsorption of serotonin. This mechanism is crucial for its antidepressant and anxiolytic effects.

相似化合物的比较

Tricyclic Antidepressants (TCAs): Imipramine and Nortriptyline

- Efficacy : Fluoxetine demonstrates comparable efficacy to imipramine in MDD treatment but requires fewer dose adjustments due to its safer profile .

- Side Effects : Fluoxetine causes significantly less anticholinergic effects (e.g., dry mouth, constipation), dizziness, and somatosensory disturbances than imipramine. Nausea is more frequent with fluoxetine but is generally mild .

- Drug Interactions: Fluoxetine increases plasma levels of nortriptyline (a TCA) by >2-fold due to CYP2D6 inhibition, necessitating dose reductions .

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine

- Efficacy : Meta-analyses show venlafaxine and fluoxetine have similar efficacy in MDD, though venlafaxine may have a slight edge in treatment-resistant cases .

- Side Effects : Both drugs share common SSRI-like adverse effects (nausea, insomnia), but venlafaxine is associated with dose-dependent hypertension .

- Pharmacokinetics : Venlafaxine’s shorter half-life (~5 hours) requires twice-daily dosing, unlike fluoxetine’s once-daily regimen .

Triple Reuptake Inhibitors (TRIs): Ansofaxine and Amitifadine Hydrochloride

- Mechanism: TRIs inhibit serotonin, norepinephrine, and dopamine reuptake, contrasting with fluoxetine’s selective 5-HT action .

- Preclinical Data: In colon cancer cell lines (HCT116, SW620), ansofaxine and amitifadine show dose-dependent antiproliferative effects similar to fluoxetine.

Other Psychotropic Agents

- Amitriptyline (TCA) : Fluoxetine has fewer sedative and cardiotoxic effects but shares similar efficacy in depression .

- Oxazepam (Anxiolytic) : Unlike fluoxetine, oxazepam acts via GABAergic modulation and lacks antidepressant properties but is prescribed for comorbid anxiety .

Data Tables

Table 1: Comparative Pharmacological Profiles

| Compound | Class | Mechanism | Half-Life (Parent/Metabolite) | Key Indications | Notable Side Effects |

|---|---|---|---|---|---|

| (R)-Fluoxetine HCl | SSRI | 5-HT reuptake inhibition | 4–6 days / 4–16 days | MDD, OCD, bulimia | Nausea, insomnia, sexual dysfunction |

| Imipramine | TCA | 5-HT/NE reuptake inhibition | 8–20 hours | MDD, neuropathic pain | Anticholinergic effects, dizziness |

| Venlafaxine | SNRI | 5-HT/NE reuptake inhibition | 5 hours | MDD, generalized anxiety | Hypertension, sweating |

| Ansofaxine HCl | TRI | 5-HT/NE/DA reuptake inhibition | Not reported | Preclinical cancer models | Not reported |

Table 2: Efficacy in Clinical Trials (MDD)

生物活性

(R)-Fluoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of various psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder, and bulimia nervosa. This article delves into the biological activity of (R)-fluoxetine, exploring its pharmacodynamics, mechanisms of action, effects on neurotransmitter systems, and implications in clinical settings.

Overview of (R)-Fluoxetine

(R)-Fluoxetine is one of the enantiomers of fluoxetine, which is a racemic mixture containing both (R) and (S) forms. While both enantiomers exhibit similar pharmacological activities, the (S)-enantiomer is more prevalent in plasma due to its slower elimination rate. The compound primarily functions by inhibiting the reuptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft and enhancing serotonergic neurotransmission .

The primary mechanism by which (R)-fluoxetine exerts its effects is through the inhibition of the serotonin transporter (SERT). This inhibition leads to increased extracellular levels of serotonin, which is crucial for mood regulation. Additionally, fluoxetine has been shown to influence various signaling pathways related to neuroplasticity and neurogenesis:

- Serotonergic Modulation : Acute administration enhances 5-HT levels in several brain regions, including the raphe nuclei and frontal cortex .

- Neurogenesis : Chronic treatment with fluoxetine promotes neurogenesis in the hippocampus, which is associated with its antidepressant effects .

- Oxidative Stress : Fluoxetine has antioxidant properties that may contribute to its neuroprotective effects by modulating oxidative stress responses within neuronal cells .

Pharmacokinetics

(R)-Fluoxetine exhibits a high bioavailability of approximately 72%, with peak plasma concentrations reached within 6-8 hours post-administration. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, resulting in the formation of its active metabolite, norfluoxetine .

| Pharmacokinetic Parameter | Value |

|---|---|

| Bioavailability | 72% |

| Peak Plasma Concentration | 6-8 hours |

| Major Metabolizing Enzymes | CYP2D6, CYP2C19 |

Animal Studies

Numerous preclinical studies have demonstrated the efficacy of (R)-fluoxetine in various animal models:

- Depression Models : In forced swim tests (FST), both acute and chronic administration of fluoxetine reduced immobility time, indicating antidepressant-like effects. These effects were more pronounced with chronic treatment .

- Cognitive Effects : Chronic fluoxetine treatment has been associated with improved cognitive function in adult rodents, while subchronic treatment may lead to cognitive deficits in younger animals .

Clinical Findings

Clinical trials have established that (R)-fluoxetine is effective in treating major depressive disorder and other anxiety-related conditions:

- Efficacy : A meta-analysis involving over 9,000 patients indicated that fluoxetine significantly improves depressive symptoms within the first week of therapy compared to placebo .

- Safety Profile : Fluoxetine demonstrates a favorable safety profile with lower incidences of adverse effects compared to tricyclic antidepressants (TCAs), making it a preferred choice for many patients .

Case Studies

- Case Study on Major Depressive Disorder : A randomized controlled trial showed that patients treated with fluoxetine exhibited significant reductions in depression scores compared to those receiving placebo. The study noted improvements in both emotional and cognitive symptoms after 8 weeks of treatment.

- Case Study on Obsessive-Compulsive Disorder : Another study found that fluoxetine significantly alleviated OCD symptoms compared to baseline measures, with sustained benefits observed over long-term follow-up periods.

常见问题

Basic Research Questions

Q. How can researchers ensure the enantiomeric purity of (R)-Fluoxetine Hydrochloride during synthesis?

- Methodological Answer : Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., polysaccharide-based columns), are critical. Nuclear magnetic resonance (NMR) using chiral solvating agents can also confirm stereochemical integrity. Pharmacopeial guidelines recommend cross-validation with polarimetry and comparison to certified reference materials (CRMs) to ensure compliance with enantiomeric excess standards (>98%) .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity in plasma or tissue samples. Reverse-phase HPLC with UV detection (e.g., at 227 nm) is cost-effective for bulk analysis. For method validation, adhere to ICH Q2(R1) guidelines, including linearity (5–500 ng/mL), recovery (>90%), and precision (RSD <5%) .

Q. How should researchers handle the conversion between fluoxetine base and its hydrochloride salt in experimental preparations?

- Methodological Answer : Use a stoichiometric conversion factor of 1.12 (hydrochloride salt to base). For example, to prepare a 25 mg dose of fluoxetine base, weigh 28 mg of this compound. Verify purity via elemental analysis (chloride content ~12.5%) and differential scanning calorimetry (DSC) to confirm crystallinity .

Q. What pharmacopeial standards must be followed for quality control of this compound in preclinical studies?

- Methodological Answer : Comply with USP monographs for identity (FT-IR, melting point), assay (HPLC vs. CRMs), and impurity profiling (e.g., limit tests for related substances like norfluoxetine using gradient elution). European Pharmacopoeia (EP) guidelines mandate residual solvent analysis (e.g., methanol <3000 ppm) via gas chromatography .

Advanced Research Questions

Q. How does this compound interact with non-neuronal targets, such as viral proteins?

- Methodological Answer : Structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography have identified a conserved hydrophobic pocket in enterovirus 2C ATPase as the allosteric binding site. Dose-dependent ATPase inhibition assays (IC₅₀ ~50 µM) and molecular dynamics simulations can elucidate binding kinetics. Fluoxetine stabilizes the hexameric state of 2C, disrupting viral replication .

Q. What methodologies assess the ecotoxicological impact of this compound in aquatic ecosystems?

- Methodological Answer : Use respirometry to measure metabolic rate changes in model organisms (e.g., Deuterodon iguape). Specific ammonia excretion and substrate utilization (protein/lipid) via enzymatic assays (e.g., citrate synthase) indicate metabolic disruption. Environmental exposure studies should follow OECD guidelines, with LC-MS quantification of bioaccumulation in water and sediment .

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., enantiomeric purity, dosing regimens). In vitro assays (e.g., serotonin transporter binding with [³H]-citalopram) should standardize cell lines (e.g., HEK-293) and buffer conditions (pH 7.4, 37°C) to minimize variability. Cross-species pharmacokinetic modeling (e.g., allometric scaling) clarifies interspecies differences .

Q. What advanced structural characterization techniques validate polymorphic forms of this compound?

- Methodological Answer : Synchrotron X-ray powder diffraction (XRPD) and solid-state NMR distinguish polymorphs (e.g., Form I vs. II). Thermogravimetric analysis (TGA) coupled with DSC evaluates stability under stress conditions (40°C/75% RH). Computational crystal structure prediction (CSP) tools like Mercury® aid in identifying energetically favorable forms .

Q. Methodological Tables

属性

IUPAC Name |

(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872286 | |

| Record name | (-)-(R)-Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114247-09-5 | |

| Record name | (-)-Fluoxetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114247-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride, R- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114247095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(R)-Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(-)-Fluoxetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4D25ST1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。